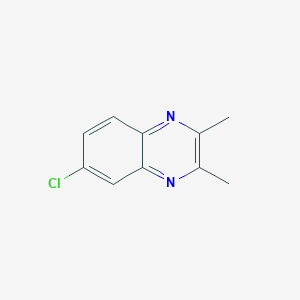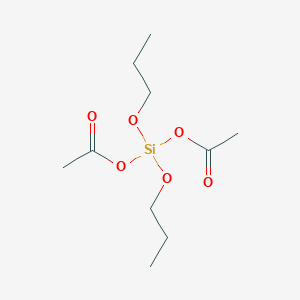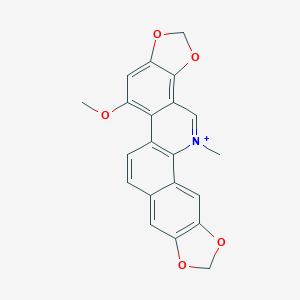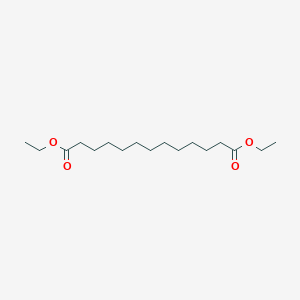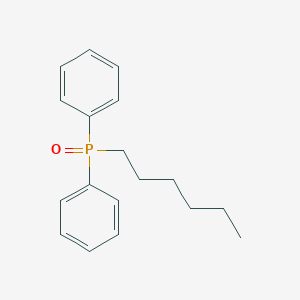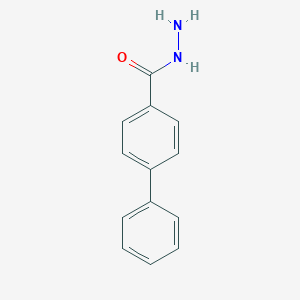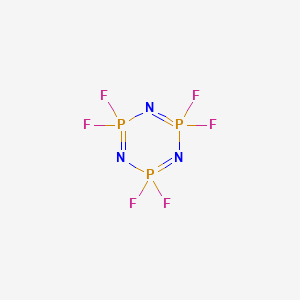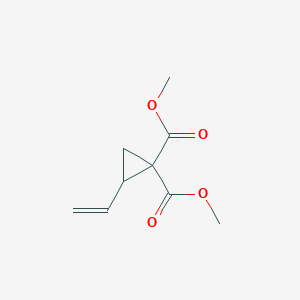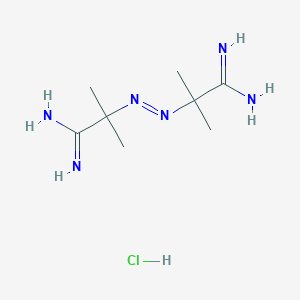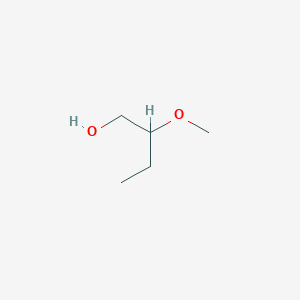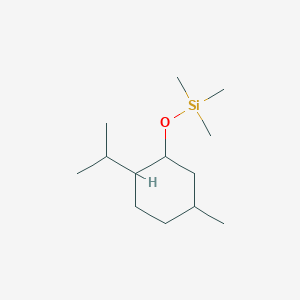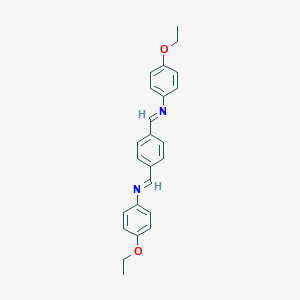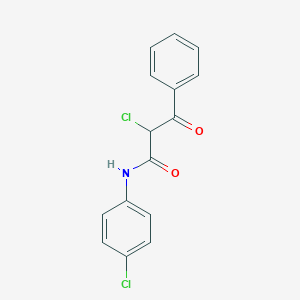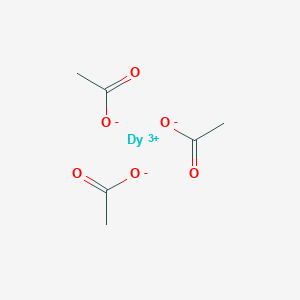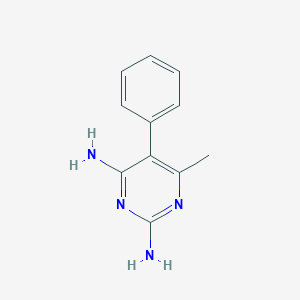
2,4-Diamino-5-phenyl-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-phenyl-6-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic compound that contains two nitrogen atoms and four carbon atoms in its ring structure. The compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 2,4-Diamino-5-phenyl-6-methylpyrimidine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemische Und Physiologische Effekte
2,4-Diamino-5-phenyl-6-methylpyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. The compound has also been found to have low toxicity in normal cells, making it a promising candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Diamino-5-phenyl-6-methylpyrimidine in lab experiments is its low toxicity in normal cells. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2,4-Diamino-5-phenyl-6-methylpyrimidine. One of the areas of interest is the development of new derivatives of the compound with improved solubility and efficacy. Another area of interest is the investigation of the compound's potential applications in other scientific fields, such as materials science and environmental science.
Conclusion:
In conclusion, 2,4-Diamino-5-phenyl-6-methylpyrimidine is a promising compound that has potential applications in various scientific fields. The synthesis method of the compound can be optimized to improve its yield. The compound has been extensively studied for its potential applications in medicinal chemistry, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is necessary to fully understand its potential applications and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 2,4-Diamino-5-phenyl-6-methylpyrimidine can be achieved through various methods, including the reaction of 2,4-diaminopyrimidine with phenylisocyanate, and the reaction of 2,4-diaminopyrimidine with 3-phenylpropiolaldehyde. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-phenyl-6-methylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has been used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
Eigenschaften
CAS-Nummer |
18588-50-6 |
|---|---|
Produktname |
2,4-Diamino-5-phenyl-6-methylpyrimidine |
Molekularformel |
C11H12N4 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
6-methyl-5-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15) |
InChI-Schlüssel |
RBOOBZAJMOATAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Andere CAS-Nummern |
18588-50-6 |
Synonyme |
2,4-diamino-5-phenyl-6-methylpyrimidine IEM 687 IEM-687 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



